(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c1-25-18-8-7-13(10-17(18)22(23)24)9-15(11-20)19-21-16(12-26-19)14-5-3-2-4-6-14/h2-10,12H,1H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRZMADPFGQZOZ-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thiazole ring , which is known for its biological relevance.
- A methoxy group and a nitro group on the phenyl ring, contributing to its reactivity and potential biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The presence of the thiazole moiety is crucial for cytotoxic activity against various cancer cell lines.
Key Findings:
- In vitro Studies : Compounds similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating potent anticancer activity .
- Mechanism of Action : The compound interacts with cellular proteins such as Bcl-2, inhibiting anti-apoptotic pathways and promoting apoptosis in cancer cells .
Antimicrobial Activity
Thiazole derivatives have also shown promising antimicrobial properties.
Research Insights:
- Antibacterial Effects : Compounds related to this compound demonstrated antibacterial activity comparable to standard antibiotics like norfloxacin .
- Broad Spectrum : The compound exhibited effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections .
Anticonvulsant Activity
The anticonvulsant effects of thiazole-containing compounds have been documented in several studies.
Case Studies:
- Animal Models : In picrotoxin-induced convulsion models, thiazole derivatives showed significant protective effects, with some compounds achieving a protection index greater than 9.2 .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring was found to enhance anticonvulsant activity significantly .
Data Summary
| Biological Activity | IC50 Values (µg/mL) | Mechanism |
|---|---|---|
| Anticancer | 1.61 - 1.98 | Bcl-2 inhibition |
| Antimicrobial | Comparable to norfloxacin | Broad spectrum |
| Anticonvulsant | ED50 < 20 | Enhances GABAergic activity |
Comparison with Similar Compounds
Thiazole-Substituted Acrylonitriles
(Z)-2-[4-(4-Fluorophenyl)-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile () Structural Differences: Replaces the nitro group with a hydroxyl substituent. The fluorophenyl group introduces steric bulk and electron-withdrawing effects .
(E)-3-(4-Chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile ()
- Structural Differences : Chloro substituent instead of nitro/methoxy and (E)-configuration.
- Impact : The chloro group’s moderate electron-withdrawing effect contrasts with the stronger nitro group. The (E)-configuration may reduce planarity, affecting aggregation behavior in solid-state fluorescence applications .
Nitro-Substituted Acrylonitriles
(Z)-3-(2-Nitrophenyl)-2-(4-methylphenyl)acrylonitrile () Structural Differences: Nitro group at the ortho position and a methylphenyl substituent.
(Z)-3-(3-Formylphenyl)-2-(4-nitrophenyl)acrylonitrile ()
- Structural Differences : Formyl group replaces methoxy, and nitro is para-substituted.
- Impact : The formyl group introduces additional electrophilic sites, enabling diverse reactivity in condensation reactions. Spectroscopic data (e.g., IR carbonyl stretch at ~1700 cm⁻¹) differ significantly from the target compound’s methoxy C–O stretch (~1250 cm⁻¹) .
Anticancer Potential
- The dimethylamino group may enhance cellular uptake compared to the nitro/methoxy substituents in the target compound .
Physical and Spectroscopic Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?
- Methodology : Base-catalyzed condensation of substituted benzaldehydes with thiazole-acetonitrile derivatives is a common approach. For example, using piperidine in DMF or ethanol under reflux (60–80°C) achieves high yields . Solvent polarity significantly impacts reaction efficiency: polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol simplifies purification. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) and optimize stoichiometry (1:1.2 aldehyde-to-acetonitrile ratio) to minimize side products .
Q. How can the stereochemical configuration (Z/E) of this acrylonitrile derivative be confirmed experimentally?
- Methodology : Combine NMR and X-ray crystallography:
- NMR : In the NMR spectrum, the Z-isomer shows a deshielded olefinic proton (δ ~7.8–8.2 ppm) due to anisotropic effects from the nitro and thiazole groups. NOESY correlations between the methoxy proton and the thiazole ring further confirm Z-geometry .
- X-ray diffraction : Single-crystal analysis reveals bond angles (~120° at the acrylonitrile moiety) and intermolecular interactions (C–H⋯O/N hydrogen bonds) stabilizing the Z-configuration .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
- Methodology :
- FT-IR : Look for ν(C≡N) at ~2220–2240 cm⁻¹ and ν(NO₂) at ~1520–1350 cm⁻¹ .
- UV-Vis : The π→π* transition of the conjugated acrylonitrile-thiazole system appears at λmax ~350–380 nm (ε ~10⁴ L·mol⁻¹·cm⁻¹) .
- NMR : The nitrile carbon resonates at δ ~115–120 ppm, while the thiazole C-2 appears at δ ~165–170 ppm .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound across cell lines be systematically resolved?
- Methodology :
- Dose-response profiling : Test concentrations from 1 nM–100 µM to identify IC₅₀ discrepancies (e.g., selective toxicity in ER+ve vs. ER-ve breast cancer cells) .
- Pathway inhibition assays : Use siRNA knockdown or reporter gene assays (e.g., luciferase under AhR promoter) to verify aryl hydrocarbon receptor (AhR) pathway involvement .
- Metabolite screening : LC-MS/MS can detect intracellular metabolites (e.g., nitro-reduction products) that may explain differential activity .
Q. What computational strategies predict the compound’s solid-state photophysical properties (e.g., mechanophotonic behavior)?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate HOMO-LUMO gaps (~3.5 eV) and charge transfer in the excited state .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) contributing to room-temperature phosphorescence (RTP) and flexibility in crystals .
Q. How does substitution at the 4-phenylthiazole or 3-nitrophenyl groups influence anticancer activity?
- Methodology :
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OMe) groups. Bioassays against MCF-7 and HeLa cells show enhanced activity with electron-deficient aryl groups (e.g., -NO₂ vs. -OMe) due to improved membrane permeability .
- LogP measurements : Determine octanol-water partition coefficients (e.g., LogP ~2.8 for the parent compound) to correlate hydrophobicity with cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
